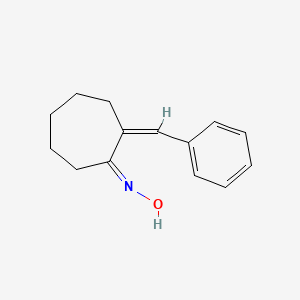
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) typically involves the reaction of cycloheptanone with benzaldehyde to form the intermediate 2-(phenylmethylene)cycloheptanone. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Similar structure but with a six-membered ring.
Benzaldehyde oxime: Similar functional group but with a simpler structure.
Acetophenone oxime: Contains a phenyl group but with a different carbonyl compound.
Uniqueness
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) is unique due to its seven-membered ring structure and the presence of both a phenylmethylene and an oxime group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(NZ)-N-[(2Z)-2-benzylidenecycloheptylidene]hydroxylamine |
InChI |
InChI=1S/C14H17NO/c16-15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2/b13-11-,15-14- |
InChI Key |
KGJPPTQTKGKOOY-WABAVOORSA-N |
Isomeric SMILES |
C1CC/C(=C/C2=CC=CC=C2)/C(=N\O)/CC1 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NO)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















